REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].C(N(CC)CC)C.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][NH2:19])[CH:13]=1.[CH:20]1([O:25][C:26]2[CH:27]=[C:28]([CH:34]3[N:38]([CH3:39])[NH:37][C:36](=[O:40])[CH2:35]3)[CH:29]=[CH:30][C:31]=2[O:32][CH3:33])[CH2:24][CH2:23][CH2:22][CH2:21]1>O1CCCC1>[CH:20]1([O:25][C:26]2[CH:27]=[C:28]([CH:34]3[CH2:35][C:36](=[O:40])[N:37]([C:1]([NH:19][CH2:18][C:14]4[CH:13]=[N:12][CH:17]=[CH:16][CH:15]=4)=[O:2])[N:38]3[CH3:39])[CH:29]=[CH:30][C:31]=2[O:32][CH3:33])[CH2:21][CH2:22][CH2:23][CH2:24]1
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Name
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|
Quantity
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2.3 mL
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Type
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reactant
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Smiles
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C(=O)(Cl)Cl
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Name
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|
Quantity
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0.62 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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Quantity
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8 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
|
0.46 mL
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Type
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reactant
|
Smiles
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N1=CC(=CC=C1)CN
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Name
|
|
Quantity
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0.62 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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0.87 g
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Type
|
reactant
|
Smiles
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C1(CCCC1)OC=1C=C(C=CC1OC)C1CC(NN1C)=O
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Name
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|
Quantity
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7 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-15 °C
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Type
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CUSTOM
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Details
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the resulting suspension is stirred at -15° C. for 10 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture is stirred at -15° C. for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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to warm to room temperature overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The reaction is quenched with water (20 mL)
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Type
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CUSTOM
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Details
|
the volatiles removed in vacuo
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Type
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CUSTOM
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Details
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the residue partitioned between ethyl acetate (150 mL) and water (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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to give a tan solid
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Type
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CUSTOM
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Details
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This material is purified by flash chromatography (SiO2 :1) 50% ethyl acetate/hexane
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Type
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CUSTOM
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Details
|
3) 5% methanol/ethyl acetate) to give
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Type
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ADDITION
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Details
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a mixture of starting material and product which
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Type
|
CUSTOM
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Details
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is triturated with ether
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Reaction Time |
10 min |
Name
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|
Type
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product
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Smiles
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C1(CCCC1)OC=1C=C(C=CC1OC)C1N(N(C(C1)=O)C(=O)NCC=1C=NC=CC1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |